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molecular formula C13H18O2 B8522230 4-Isobutylbenzoic acid ethyl ester

4-Isobutylbenzoic acid ethyl ester

Cat. No. B8522230
M. Wt: 206.28 g/mol
InChI Key: KXKWBACMKHUDFL-UHFFFAOYSA-N
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Patent
US07671043B2

Procedure details

Hydrazine monohydrate (2.43 g, 48.5 mmol) was added slowly to a heterogeneous solution of ethyl 4-isobutylbenzoate (5.0 g, 24.2 mmol) and H2O and stirred at reflux for 12 hours. The reaction mixture was cooled to room temperature and filtered. The yellow solid was washed with cold water (1×20 mL) and dried to provide the title compound (3.33 g, 78% yield) as a yellow solid.
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH2:4]([C:8]1[CH:18]=[CH:17][C:11]([C:12](OCC)=[O:13])=[CH:10][CH:9]=1)[CH:5]([CH3:7])[CH3:6]>O>[CH2:4]([C:8]1[CH:18]=[CH:17][C:11]([C:12]([NH:2][NH2:3])=[O:13])=[CH:10][CH:9]=1)[CH:5]([CH3:7])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
O.NN
Name
Quantity
5 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The yellow solid was washed with cold water (1×20 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C(=O)NN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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